3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide
Overview
Description
3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an isobutyrylamino group attached to the benzamide core, along with a methoxy and nitro substituent on the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves a multi-step process:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce the nitro group at the 5-position, forming 2-methoxy-5-nitrophenol.
Amidation: The nitrophenol derivative is then subjected to amidation with isobutyrylamine to form the isobutyrylamino group.
Coupling: Finally, the intermediate is coupled with benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-methoxy-5-nitrobenzoic acid.
Reduction: Formation of 2-methoxy-5-aminophenylbenzamide.
Substitution: Formation of halogenated derivatives of the benzamide compound.
Scientific Research Applications
3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(isobutyrylamino)-N-(2-methoxyphenyl)benzamide: Lacks the nitro group, which may affect its biological activity.
3-(isobutyrylamino)-N-(2-nitrophenyl)benzamide: Lacks the methoxy group, potentially altering its chemical reactivity.
3-(isobutyrylamino)-N-(4-methoxy-5-nitrophenyl)benzamide: The position of the methoxy group is different, which can influence its overall properties.
Uniqueness
The presence of both the methoxy and nitro groups in 3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide makes it unique compared to its analogs. These substituents contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-(2-methylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-11(2)17(22)19-13-6-4-5-12(9-13)18(23)20-15-10-14(21(24)25)7-8-16(15)26-3/h4-11H,1-3H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCCREIEKBIJTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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